molecular formula C10H8O2S B2952190 1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone CAS No. 3260-92-2

1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone

Cat. No.: B2952190
CAS No.: 3260-92-2
M. Wt: 192.23
InChI Key: XQNRBPYRMAXIOB-UHFFFAOYSA-N
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Description

Contextualization within Benzothiophene (B83047) and Heterocyclic Chemistry

Benzothiophene, a bicyclic aromatic compound, consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. This core structure is a prominent member of the sulfur-containing heterocycles, a class of compounds that has attracted significant interest in medicinal chemistry due to their structural versatility and a broad spectrum of pharmacological properties. prepchem.comresearchgate.net The benzothiophene scaffold is integral to the design and discovery of new drugs and serves as a foundational building block for molecules with diverse biological activities. prepchem.comresearchgate.net

Within the extensive family of benzothiophene derivatives, 1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone, with the CAS Number 3260-92-2, is a noteworthy member. Its structure is characterized by a hydroxyl group at the 3-position and an acetyl group at the 2-position of the benzothiophene core. The presence and positioning of these functional groups are pivotal, influencing the molecule's electronic properties, reactivity, and potential biological applications. The hydroxyl group, in particular, can significantly impact the molecule's solubility and ability to form hydrogen bonds, which is often a crucial factor in biological interactions.

The study of sulfur heterocycles like benzothiophene is a dynamic and expanding area of research. These compounds are not only explored for their therapeutic potential but also for their applications in materials science, for instance, in the development of organic semiconductors. The unique electronic and structural characteristics imparted by the sulfur atom are key to the diverse applications of these heterocyclic systems.

Significance of the 3-Hydroxy-1-benzothiophen-2-yl Ethanone (B97240) Moiety in Organic Synthesis and Medicinal Chemistry

The 3-hydroxy-1-benzothiophen-2-yl ethanone moiety is a significant pharmacophore due to the combined functionalities of the hydroxyl and acetyl groups on the benzothiophene scaffold. The benzothiophene core itself is found in several FDA-approved drugs, highlighting its therapeutic importance. researchgate.net Derivatives of benzothiophene are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. prepchem.comresearchgate.net

The 3-hydroxy group offers a site for various chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. This functional group can undergo reactions typical of a phenol, such as etherification and esterification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The 2-acetyl group is also of great interest in medicinal chemistry. The introduction of an acetyl group into heterocyclic rings has been shown to induce or enhance antimicrobial activity in other molecular frameworks. nih.gov Furthermore, the acetyl group can serve as a handle for further synthetic transformations, such as the formation of chalcones, which are known to possess a broad range of pharmacological activities. researchgate.net The combination of the hydroxyl and acetyl groups on the benzothiophene ring system, therefore, presents a promising scaffold for the development of new therapeutic agents.

Overview of Current Research Trajectories for this compound and Related Structures

Current research involving benzothiophene derivatives is highly focused on the synthesis of novel analogues with enhanced biological activities. While specific research trajectories for this compound are not extensively documented in readily available literature, the research on related structures provides insight into potential future directions.

One major area of investigation is the synthesis of various substituted benzothiophenes to explore their therapeutic potential. researchgate.net Synthetic methodologies are continuously being developed to allow for the efficient and regioselective functionalization of the benzothiophene core. These methods include electrophilic cyclization reactions and palladium-catalyzed coupling reactions. rsc.org

A significant research trend is the development of benzothiophene derivatives as antimicrobial agents, particularly against multidrug-resistant strains of bacteria. nih.gov For instance, benzothiophene acylhydrazones have been synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus. nih.gov Given the known antimicrobial potential of both the benzothiophene nucleus and acetyl-functionalized heterocycles, it is plausible that derivatives of this compound could be explored for similar applications.

Another active area of research is the development of benzothiophene-based compounds as anticancer agents. researchgate.net For example, 5-hydroxybenzothiophene derivatives have been investigated as multi-kinase inhibitors with potential anti-cancer activity. nih.gov The structural features of this compound make it a candidate for derivatization and evaluation in this context.

Furthermore, the synthesis of chalcone (B49325) derivatives from acetyl-substituted heterocycles is a common strategy to generate compounds with a wide range of biological activities, including antimicrobial and antileishmanial effects. researchgate.net The 2-acetyl group of this compound could be utilized for the synthesis of novel chalcones, opening up another avenue for future research.

Data Tables

Table 1: Physicochemical Properties of Related Benzothiophene Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Biological Activity/Application
BenzothiopheneC₈H₆S134.20Core structure in various pharmaceuticals researchgate.net
2-Acetylbenzo[b]thiopheneC₁₀H₈OS176.24Intermediate for Zileuton (asthma treatment)
3-Hydroxybenzothiophene (B1583051)C₈H₆OS150.19Synthetic intermediate

Table 2: Examples of Biologically Active Benzothiophene Derivatives

Derivative ClassExample CompoundBiological ActivityReference
Acylhydrazones(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideAntibacterial (against MRSA) nih.gov
Chalcones(2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-oneAntimicrobial, Antileishmanial researchgate.net
Carboxamides5-hydroxybenzothiophene-2-carboxamidesMulti-kinase inhibitors (potential anticancer) nih.gov

Properties

IUPAC Name

1-(3-hydroxy-1-benzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6(11)10-9(12)7-4-2-3-5-8(7)13-10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNRBPYRMAXIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3260-92-2
Record name 2-ACETYL-3-HYDROXYBENZO(B)THIOPHENE
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Synthetic Methodologies for 1 3 Hydroxy 1 Benzothiophen 2 Yl Ethanone and Its Analogs

Direct Synthetic Approaches to 1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone

Direct synthetic approaches aim to construct the target molecule in a highly convergent manner, often involving regioselective reactions to ensure the correct placement of the desired functional groups.

One-Pot Methodologies Utilizing Dithiodibenzoyl Chloride and 1,3-Diketones

While one-pot syntheses are highly sought after for their efficiency, specific one-pot methodologies for the direct synthesis of this compound from dithiodibenzoyl chloride and 1,3-diketones are not extensively documented in the current literature. Such a reaction would theoretically involve a complex cascade of bond formations. However, related one-pot syntheses of other substituted heterocyclic systems from 1,3-diketones have been reported, suggesting the potential for future development in this area. znaturforsch.commorressier.com

Regioselective Installation of Hydroxyl and Acetyl Groups at Benzothiophene (B83047) Scaffold Positions 3 and 2, respectively

A plausible and more documented approach for the regioselective synthesis of this compound involves a multi-step sequence, with the Fries rearrangement being a key transformation for the introduction of the acetyl group at the C2 position. wikipedia.orgrsc.orgbyjus.comorganic-chemistry.org

This strategy would typically involve the following steps:

Synthesis of 3-hydroxy-1-benzothiophene: This can be achieved through the cyclization of arylthioacetic acid, which is prepared from the reaction of thiophenol and chloroacetic acid. chemicalbook.com

Acetylation of 3-hydroxy-1-benzothiophene: The hydroxyl group is acetylated to form 3-acetoxy-1-benzothiophene.

Fries Rearrangement: The 3-acetoxy-1-benzothiophene undergoes a Fries rearrangement, where the acetyl group migrates from the oxygen atom to the C2 position of the benzothiophene ring. rsc.org This reaction is catalyzed by a Lewis acid, such as aluminum chloride. wikipedia.orgrsc.orgbyjus.comorganic-chemistry.org Reaction conditions, including temperature and solvent, can be optimized to favor ortho-acylation, leading to the desired 2-acetyl-3-hydroxy-1-benzothiophene. wikipedia.orgbyjus.com Generally, lower temperatures favor the para-product, while higher temperatures favor the ortho-product. wikipedia.orgbyjus.com Non-polar solvents also tend to favor the formation of the ortho-isomer. byjus.com

Table 1: Plausible Reaction Conditions for the Fries Rearrangement of 3-acetoxy-1-benzothiophene
StepReactantsCatalyst/ReagentsSolventTemperatureYield
13-hydroxy-1-benzothiophene, Acetic Anhydride (B1165640)Pyridine (B92270) (catalyst)DichloromethaneRoom TemperatureHigh
23-acetoxy-1-benzothiopheneAluminum Chloride (AlCl₃)Nitrobenzene or Dichloromethane60-160°CModerate to Good

Strategies for the Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties.

Functionalization of the Benzothiophene Core

Analogues with various substituents on the benzene (B151609) ring of the benzothiophene core can be synthesized by starting with appropriately substituted thiophenols in the initial cyclization step. chemicalbook.comorganic-chemistry.orgnih.govnih.gov For instance, using a substituted 2-mercaptophenylacetic acid would lead to a correspondingly substituted 3-hydroxy-1-benzothiophene, which can then be carried through the acylation and rearrangement sequence.

Alternatively, direct C-H functionalization of the benzothiophene ring system is a powerful tool for introducing diversity. nih.gov Palladium-catalyzed cross-coupling reactions, for example, can be employed to introduce aryl or other groups at specific positions of a pre-functionalized benzothiophene, such as a bromo-substituted derivative. rsc.org

Construction of the Ethanone (B97240) Side Chain

The ethanone side chain can be introduced through several methods. As discussed, the Fries rearrangement of an acetoxy precursor is a viable option. rsc.org Another common method is the Friedel-Crafts acylation of a 3-hydroxybenzothiophene (B1583051) (or a protected version) with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. nih.govgoogle.com The regioselectivity of this reaction would need to be carefully controlled to favor acylation at the C2 position.

For the synthesis of analogues with different acyl groups, the appropriate acyl chloride or anhydride can be used in the Friedel-Crafts acylation or in the initial esterification step prior to a Fries rearrangement.

Table 2: Methods for Constructing the Ethanone Side Chain and its Analogs
MethodStarting MaterialReagentsKey Features
Fries Rearrangement3-Acyloxy-1-benzothiopheneLewis Acid (e.g., AlCl₃)Regioselective introduction of the acyl group at C2.
Friedel-Crafts Acylation3-Hydroxy-1-benzothiophene (or protected)Acyl Chloride/Anhydride, Lewis AcidDirect acylation, regioselectivity can be a challenge.

Another approach involves the synthesis of a 3-methoxy-1-benzothiophene precursor, followed by acylation at the C2 position and subsequent demethylation to yield the desired 3-hydroxy product. google.comnih.govgoogle.comnih.gov

Considerations for Yield Optimization and Reaction Scalability

Optimizing the yield and ensuring the scalability of the synthesis are crucial for the practical application of this compound and its derivatives.

For the Fries rearrangement, key parameters to optimize include the choice of Lewis acid, the solvent, the reaction temperature, and the reaction time. researchgate.netajchem-a.comajchem-a.com A thorough screening of these conditions is necessary to maximize the yield of the desired ortho-acylated product and minimize the formation of the para-isomer and other byproducts. researchgate.net The use of milder Lewis acids or alternative energy sources, such as photochemical conditions (photo-Fries rearrangement), could also be explored to improve yields and reduce the harshness of the reaction conditions, although yields for the photo-Fries rearrangement are often low. wikipedia.orgbyjus.com

In cyclization reactions to form the benzothiophene core, optimization would focus on the choice of catalyst, solvent, and temperature to ensure efficient ring closure and high purity of the intermediate. nih.gov For scalability, factors such as reagent costs, ease of purification, and the safety of the reaction conditions need to be carefully considered. One-pot procedures, where multiple steps are carried out in a single reaction vessel, can significantly improve scalability by reducing the number of workup and purification steps. rsc.orgdocumentsdelivered.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Hydroxy 1 Benzothiophen 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. However, specific NMR data for 1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone is not found in the surveyed literature.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

Without experimental data, a ¹H-NMR analysis cannot be performed. A theoretical spectrum would show signals corresponding to the aromatic protons on the benzo[b]thiophene ring system, a singlet for the methyl protons of the acetyl group, and a broad singlet for the hydroxyl proton. The exact chemical shifts (δ) and coupling constants (J) for the aromatic protons would be critical for confirming the substitution pattern, but this information is absent from the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of Carbon Skeleton and Functional Groups

Similarly, no experimental ¹³C-NMR data for this compound has been located. A predicted spectrum would display distinct signals for the carbonyl carbon, the enolic carbon, the methyl carbon, and the carbons of the benzothiophene (B83047) core. The precise chemical shifts are essential for confirming the carbon framework and the electronic environment of the functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

Two-dimensional NMR experiments are instrumental in establishing the connectivity between protons and carbons. Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial information about long-range (2-3 bond) correlations, for instance, between the methyl protons and the carbonyl carbon. The absence of primary 1D NMR data precludes any discussion of these vital 2D experiments.

Specialized NMR Applications (e.g., Solid-State NMR, Dynamic NMR for Tautomeric Forms)

The structure of this compound suggests the possibility of keto-enol tautomerism, where the compound exists in equilibrium between the depicted enol form and a keto tautomer (benzo[b]thiophen-3(2H)-one). Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, would be the ideal method to investigate the kinetics and thermodynamics of this potential equilibrium. Such studies could reveal the presence of both tautomers and determine the energy barrier for their interconversion. However, no such studies have been reported for this specific compound. Solid-state NMR could provide information on the structure in the crystalline phase, but this data is also unavailable.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

An experimental IR spectrum is necessary for the definitive identification of functional groups. Based on the structure, the IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong absorption around 1640-1620 cm⁻¹ would be characteristic of the conjugated ketone C=O stretching vibration. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. Without a published spectrum, these remain theoretical predictions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugated system of this compound, comprising the benzothiophene ring and the enone functionality, constitutes a significant chromophore. This system is expected to exhibit π → π* and potentially n → π* transitions. The π → π* transitions, typically of high intensity, would arise from the promotion of electrons from bonding to antibonding π-orbitals within the conjugated system. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, would likely be of lower intensity. The specific wavelengths of maximum absorbance (λmax) are dependent on the extent of conjugation and the solvent used, but no experimental UV-Vis spectra have been found in the literature to provide these values.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

A detailed analysis of the mass spectrum for this compound, which would provide its precise molecular mass and reveal its characteristic fragmentation patterns under ionization, is not available in the reviewed literature. To construct a fragmentation pathway, experimental data from techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be necessary. This would involve identifying the molecular ion peak (M+) and major fragment ions.

A theoretical fragmentation of this compound would likely involve:

Alpha-cleavage: The primary fragmentation for ketones often involves the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion.

Loss of CO: Subsequent fragmentation of the acylium ion could involve the loss of a neutral carbon monoxide molecule (CO, 28 Da).

Cleavage of the Benzothiophene Ring: Fragmentation of the heterocyclic ring system would also be expected, leading to ions characteristic of the benzothiophene core.

Without experimental data, a precise data table of observed fragments and their relative abundances cannot be generated.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Intermolecular Interactions

No published single-crystal X-ray diffraction studies for this compound were found. This analysis is essential for unequivocally determining the three-dimensional atomic arrangement of the molecule in the solid state.

A crystallographic study would provide precise data on:

Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of all intramolecular distances and angles, confirming the connectivity and geometry.

Intermolecular Interactions: Identification and characterization of non-covalent interactions, such as hydrogen bonds (e.g., involving the hydroxyl group) and π-π stacking (between the aromatic rings), which govern the crystal packing.

Without a solved crystal structure, it is impossible to provide a data table of crystallographic parameters or a detailed discussion of the specific intermolecular forces that stabilize the compound in its crystalline form.

Computational and Theoretical Investigations of 1 3 Hydroxy 1 Benzothiophen 2 Yl Ethanone

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity Prediction

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including equilibrium geometries, conformational energies, and spectroscopic data.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone, this would involve calculating bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. Conformational analysis would further explore other stable, low-energy arrangements (conformers) of the molecule, particularly concerning the rotation around single bonds, such as the bond connecting the acetyl group to the benzothiophene (B83047) ring. researchgate.netresearchgate.net However, specific optimized geometric parameters and conformational energy data for this compound are not available in the retrieved sources.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) with Experimental Data

DFT calculations can predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). niscpr.res.in Theoretical vibrational frequencies (IR and Raman spectra) can also be computed to help assign experimental spectral bands to specific molecular vibrations. scirp.org These theoretical predictions are often scaled to improve correlation with experimental results, accounting for systematic errors in the calculations and the influence of the molecule's environment (e.g., solvent effects). researchgate.net For this compound, specific predicted NMR chemical shifts or vibrational frequencies have not been reported in the available literature. mdpi.comnanobioletters.com

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide insight into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A small energy gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.comsemanticscholar.org Conversely, a large energy gap implies high stability. researchgate.net Specific HOMO, LUMO, and energy gap values for this compound are not documented in the searched literature. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions typically represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com Green areas are neutral. MEP maps are valuable tools for predicting how a molecule will interact with other molecules and for identifying sites of intermolecular interactions. mdpi.com An MEP surface map for this compound has not been published.

Global Reactivity Descriptors (e.g., Ionization Potential, Chemical Potential, Global Hardness)

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO). ajchem-a.com

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO). ajchem-a.com

Chemical Potential (μ): The tendency of electrons to escape from a system (μ = (E_HOMO + E_LUMO) / 2). dergipark.org.tr

Global Hardness (η): The resistance to change in electron distribution (η = (E_LUMO - E_HOMO) / 2). Hard molecules have a large HOMO-LUMO gap. semanticscholar.orgresearchgate.net

Global Softness (S): The reciprocal of global hardness (S = 1 / η). Soft molecules are more reactive. dergipark.org.tr

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons (ω = μ² / 2η). dergipark.org.trdergipark.org.tr

These descriptors help in comparing the reactivity of different molecules and understanding their chemical behavior. researchgate.net Calculated values for these descriptors for this compound are not available.

Tautomeric Equilibria and Energetics of the Hydroxyethanone System

The structure of this compound allows for the existence of different tautomeric forms, primarily the keto and enol forms. Tautomers are isomers that readily interconvert, and the position of the equilibrium between them is a critical determinant of the compound's chemical behavior. The relative stability of these tautomers can be computationally assessed to predict the predominant form under various conditions.

Theoretical studies on similar heterocyclic systems often employ Density Functional Theory (DFT) to optimize the geometries of the possible tautomers and calculate their relative energies. While specific energetic data for this compound is not available in the retrieved scientific literature, the principles of such an investigation would involve comparing the stability of the primary keto and enol forms. The relative energies, Gibbs free energies, and the equilibrium constant (KT) would typically be calculated to quantify the tautomeric preference.

Table 1: Hypothetical Tautomeric Forms and Calculated Relative Energies of this compound (Note: This table is illustrative as specific research data for this compound was not found. The values are based on general principles of keto-enol tautomerism in related systems.)

TautomerStructureRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)
Keto Form 1-(3-Oxo-2,3-dihydro-1-benzothiophen-2-yl)ethanone0.00 (Reference)0.00 (Reference)
Enol Form This compoundTBDTBD

TBD: To Be Determined by specific quantum chemical calculations.

The equilibrium is influenced by factors such as intramolecular hydrogen bonding, solvent effects, and the electronic nature of the benzothiophene ring system. For many β-dicarbonyl and related compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond. Computational models can effectively evaluate the strength of such interactions.

Advanced Quantum Chemical Methodologies

To gain a deeper understanding of the electronic structure and intermolecular interactions of this compound, several advanced quantum chemical methods can be applied.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for studying charge distribution, orbital interactions, and the nature of chemical bonds. It transforms the complex many-electron wavefunction into a localized, intuitive picture of Lewis-like chemical bonds and lone pairs. For this compound, NBO analysis could provide insights into:

Hybridization: The hybridization of atomic orbitals involved in bonding.

Charge Distribution: The natural atomic charges on each atom, revealing the electrophilic and nucleophilic sites.

Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals, such as lone pair to antibonding orbital interactions (n → σ) or π → π interactions, which are crucial for understanding molecular stability and reactivity.

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, one can identify and characterize different types of contacts, such as hydrogen bonds and van der Waals forces. For a crystal structure of this compound, Hirshfeld surface analysis would reveal:

The presence and nature of hydrogen bonding, which would appear as distinct red regions on the dnorm surface.

Electrophilicity-Based Charge Transfer (ECT): The concept of electrophilicity is fundamental to understanding a molecule's ability to accept electrons. An electrophilicity-based charge transfer descriptor can be calculated to predict the extent of charge transfer in a reaction. This parameter is valuable for assessing the reactivity of this compound in charge-transfer processes, which are common in many chemical and biological interactions. The calculation typically involves the chemical potential and chemical hardness of the molecule, derived from the energies of its frontier molecular orbitals (HOMO and LUMO).

While detailed computational studies specifically targeting this compound were not found in the available literature, the application of these theoretical methodologies would be indispensable for a thorough characterization of its chemical properties and reactivity.

Reactivity and Derivatization Studies of 1 3 Hydroxy 1 Benzothiophen 2 Yl Ethanone

Chemical Transformations Involving the 3-Hydroxy Group

The 3-hydroxy group, being part of an enol-like system within the benzothiophene (B83047) ring, exhibits characteristic nucleophilicity, allowing for derivatization through alkylation and acylation. This functionality is also pivotal in defining the molecule's supramolecular chemistry through hydrogen bonding.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 2-acylbenzo[b]thiophen-3-ols can be readily alkylated or acylated to produce a range of derivatives. These reactions typically proceed by converting the hydroxyl group into a better nucleophile (alkoxide) or by using electrophilic reagents under appropriate conditions.

O-Alkylation: A notable application of O-alkylation is the introduction of an alkyne moiety at the 3-hydroxy position. For instance, 2-aroyl-benzo[b]thiophen-3-ols react with propargyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This reaction furnishes the corresponding 3-(prop-2-yn-1-yloxy) derivatives, which are valuable precursors for further transformations like click chemistry. nih.gov Another example involves the reaction of a 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride with isopropanol (B130326) in the presence of sodium hydride to yield a 3-isopropoxy derivative, demonstrating the versatility of O-alkylation in modifying the benzothiophene core. prepchem.com

O-Acylation: The 3-hydroxy group can also undergo acylation. Studies on related systems, such as 2-(aminomethylene)benzo[b]thiophen-3(2Н)-ones, have shown that acylation can occur at different sites. While N-acylation is common, O-acylated isomers can also be formed, particularly through rearrangement processes like light-induced Z-E isomerization followed by a rapid N→O migration of the acyl group. nih.gov This indicates that direct O-acylation of 1-(3-hydroxy-1-benzothiophen-2-yl)ethanone is a feasible transformation, likely proceeding with acyl chlorides or anhydrides in the presence of a base.

Table 1: Examples of O-Alkylation Reactions on the 3-Hydroxy-1-benzothiophene Scaffold
ReactantReagents and ConditionsProductYieldReference
2-Aroyl-benzo[b]thiophen-3-olPropargyl bromide, K₂CO₃, DMF2-Aroyl-3-(prop-2-yn-1-yloxy)benzo[b]thiopheneGood nih.gov
3-Chloro-6-methoxybenzo[b]thiophene-2-carbonyl chlorideIsopropanol, NaH, THF, reflux6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acidNot specified prepchem.com

Role of the Hydroxyl Group in Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound strongly influences its solid-state structure through the formation of intermolecular hydrogen bonds. These interactions are crucial in determining the crystal packing and physical properties of the compound.

In the solid state, molecules of this type are expected to form robust hydrogen-bonding networks. X-ray crystallographic studies on a related compound, 2-(4-chlorobenzoyl)-5-nitrobenzo[b]thiophen-3-ol, have confirmed the formation of such interactions. nih.gov The hydroxyl group typically forms a strong hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of dimers or extended chains. This O-H···O=C interaction is a common and stabilizing supramolecular synthon in crystals of molecules containing both hydroxyl and carbonyl functionalities. nih.gov These interactions can create well-ordered, planar molecular arrangements that contribute to the thermal stability of the crystalline solid. researchgate.net

Reactions at the Ethanone (B97240) Moiety

The ethanone group provides a second major site for reactivity, including reactions at the electrophilic carbonyl carbon and substitutions at the α-methyl group.

Carbonyl Condensation and Nucleophilic Addition Reactions (e.g., Oxime Formation)

The carbonyl group of the ethanone moiety is electrophilic and readily undergoes condensation and nucleophilic addition reactions.

Carbonyl Condensation: A key reaction is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgnih.gov In a typical procedure, this compound can react with various aromatic aldehydes in the presence of a base, such as sodium hydroxide, to form β-hydroxycarbonyl compounds. These intermediates often dehydrate under the reaction conditions to yield α,β-unsaturated ketones, commonly known as chalcones. researchgate.net These benzothiophene-chalcone hybrids are of significant interest in medicinal chemistry. nih.gov

Nucleophilic Addition: The carbonyl group can also react with various nucleophiles. A common example is the formation of oximes through condensation with hydroxylamine (B1172632). wikipedia.org This reaction typically proceeds by refluxing the ketone with hydroxylamine hydrochloride in a polar solvent like ethanol (B145695), often in the presence of a base such as pyridine (B92270). google.com Another example is the formation of acylhydrazones, where the ketone reacts with a carbohydrazide, often catalyzed by acid, to yield products that have shown significant biological activity. nih.govmdpi.com

Table 2: Nucleophilic Addition and Condensation Reactions at the Ethanone Moiety
Reaction TypeReactantsGeneral ConditionsProduct TypeReference
Claisen-Schmidt CondensationThis compound, Aromatic AldehydeBase (e.g., NaOH), Solvent (e.g., Ethanol)Benzothiophene-Chalcone wikipedia.orgnih.gov
Oxime FormationThis compound, Hydroxylamine HydrochlorideBase (e.g., Pyridine), Solvent (e.g., Ethanol), RefluxThis compound Oxime wikipedia.orggoogle.com
Acylhydrazone FormationThis compound, Hydrazide derivativeAcid catalyst, Solvent (e.g., Ethanol), RefluxBenzothiophene Acylhydrazone nih.gov

Alpha-Halogenation and Subsequent Substitution Reactions

The α-carbon of the ethanone group is susceptible to halogenation, a reaction that proceeds via an enol or enolate intermediate. masterorganicchemistry.com This transformation is a key step for introducing further functionality.

Under acidic conditions (e.g., bromine in acetic acid), halogenation typically results in the substitution of a single α-hydrogen. libretexts.org The reaction mechanism involves the acid-catalyzed formation of an enol, which then acts as a nucleophile, attacking the electrophilic halogen. masterorganicchemistry.com For aromatic ketones like 2-acetylthiophene, a close analog, acid-free bromination using bromine in diethyl ether has been shown to produce the corresponding 2-bromo-1-(thiophen-2-yl)ethanone in good yields. nih.gov The resulting α-haloketones are versatile synthetic intermediates. They can, for example, undergo dehydrobromination upon treatment with a base like pyridine to form α,β-unsaturated ketones. libretexts.org They are also valuable precursors for the synthesis of various heterocyclic compounds through reactions with nucleophiles.

Table 3: Alpha-Halogenation of Acetyl-Thiophene Analogs
SubstrateReagents and ConditionsProductYieldReference
1-(Thiophen-2-yl)ethanoneBr₂, Diethyl ether, 0 °C to RT, 2 h2-Bromo-1-(thiophen-2-yl)ethanone76% nih.gov

Reduction of the Ketone Functionality

The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones. umn.edu

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. umn.edursc.org Sodium borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the corresponding secondary alcohol, 1-(3-hydroxy-1-benzothiophen-2-yl)ethanol. youtube.com This reduction is a fundamental transformation in organic synthesis, providing access to chiral alcohols if performed with stereoselective reducing agents.

Electrophilic and Nucleophilic Substitutions on the Benzothiophene Ring

The reactivity of the benzothiophene ring in "this compound" towards electrophilic and nucleophilic substitution is governed by the electronic properties of the heterocyclic system and the directing effects of the incumbent hydroxy and acetyl substituents. The benzothiophene core is an electron-rich aromatic system, making it susceptible to electrophilic attack.

In electrophilic aromatic substitution, the position of substitution on the benzothiophene ring is directed by the existing substituents. The hydroxyl group (-OH) at the 3-position is a potent activating group and directs electrophiles to the ortho and para positions relative to itself. organicchemistrytutor.comyoutube.comyoutube.com Conversely, the acetyl group (-COCH3) at the 2-position is a deactivating group, directing incoming electrophiles to the meta position. organicchemistrytutor.comyoutube.comyoutube.com The interplay of these two groups determines the regioselectivity of substitution reactions. Generally, the activating effect of the hydroxyl group is stronger and will likely dominate the directing influence. Therefore, electrophilic substitution is predicted to occur preferentially at the positions ortho and para to the hydroxyl group on the benzene (B151609) part of the benzothiophene ring.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. The conditions for these reactions would need to be carefully controlled to avoid unwanted side reactions due to the presence of the activating hydroxyl group.

Reaction TypeReagentsExpected Major Product(s)
Nitration HNO₃/H₂SO₄Substitution at positions 4 and 6
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃Substitution at positions 4 and 6
Friedel-Crafts Acylation RCOCl/AlCl₃Substitution at positions 4 and 6

Nucleophilic aromatic substitution on the benzothiophene ring is less common as the ring system is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the acetyl group is electron-withdrawing, the strong electron-donating nature of the hydroxyl group generally disfavors nucleophilic substitution on the ring.

Regioselective C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to introduce new functional groups compared to traditional cross-coupling reactions that require pre-functionalized substrates. For "this compound," regioselective C-H functionalization can be envisioned at several positions on the benzothiophene core.

Transition metal-catalyzed C-H activation is a prominent strategy. The choice of catalyst and directing group is crucial for achieving high regioselectivity. The inherent reactivity of the C-H bonds in the benzothiophene ring can be exploited. For instance, the C-H bonds on the thiophene (B33073) part of the molecule are generally more reactive than those on the benzene part.

Recent studies have demonstrated the use of palladium, rhodium, and iridium catalysts for the C-H functionalization of thiophenes and their benzo-fused analogues. nih.govmdpi.comrsc.org Directing groups can be installed to guide the metal catalyst to a specific C-H bond. In the case of "this compound," the hydroxyl and acetyl groups themselves could potentially act as directing groups, or a temporary directing group could be introduced.

For example, the oxygen of the hydroxyl group or the carbonyl oxygen of the acetyl group could coordinate to a metal center, directing functionalization to the adjacent C-H bonds. This could potentially enable functionalization at the C4 position.

Catalyst SystemType of FunctionalizationPotential Site of Functionalization
Pd(OAc)₂ / LigandArylation, AlkenylationC4, C7
[RhCp*Cl₂]₂Annulation, AlkenylationC4
Iridium CatalystsBorylationVarious positions

Applications as a Synthetic Building Block for More Complex Chemical Entities (e.g., Triazole Conjugates)

"this compound" is a versatile synthetic building block for the construction of more complex molecules, including those with potential biological activity. The presence of the ketone and hydroxyl functionalities allows for a variety of chemical transformations.

One important application is the synthesis of triazole conjugates. Triazoles are a class of heterocyclic compounds known for their wide range of pharmacological activities. nih.gov The acetyl group of "this compound" can serve as a handle for the construction of a triazole ring.

A common method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." scielo.brscienceopen.com To utilize this methodology, the ketone can be converted into a terminal alkyne. This can be achieved through various synthetic routes, for example, by reaction with a phosphorus ylide (Wittig reaction) to form an alkene, followed by bromination and dehydrobromination. Alternatively, reaction of the ketone with a suitable organometallic reagent could introduce an alkynyl group.

Another approach involves the conversion of the acetyl group into a precursor for 1,2,4-triazole (B32235) synthesis. For instance, the ketone can be reacted with an acid hydrazide to form a hydrazone, which can then undergo cyclization under various conditions to yield a triazole ring. mdpi.comresearchgate.netnih.gov The synthesis of 1,2,4-triazoles can also be achieved by reacting the ketone with thiosemicarbazide (B42300) followed by cyclization.

The general scheme for the synthesis of a triazole conjugate is outlined below:

Synthesis of a 1,2,3-Triazole Conjugate:

Alkynylation: Conversion of the acetyl group to a terminal alkyne.

Cycloaddition: Reaction of the resulting alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst.

Synthesis of a 1,2,4-Triazole Conjugate:

Hydrazone Formation: Reaction of the ketone with an acid hydrazide.

Cyclization: Ring closure of the hydrazone to form the triazole ring.

Investigation of Biological Activities and Structure Activity Relationships of 1 3 Hydroxy 1 Benzothiophen 2 Yl Ethanone Derivatives

Biological Activities Associated with Benzothiophene (B83047) Scaffolds

While specific data on 1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone is unavailable, the broader class of benzothiophene derivatives has been the subject of extensive research. These compounds are recognized for their diverse pharmacological potential, which has led to the development of several clinically significant drugs. The inherent structural features of the benzothiophene nucleus allow for a variety of chemical modifications, resulting in a wide spectrum of biological activities. Generally, these activities are highly dependent on the nature and position of substituents on the benzothiophene ring system.

Antioxidant Properties and Proposed Mechanisms of Action

No studies specifically evaluating the antioxidant properties of this compound or its derivatives have been identified. Research into the antioxidant potential of other benzothiophene-containing compounds has been conducted, but these findings cannot be directly extrapolated to the subject of this article.

Antimicrobial Efficacy and Mechanisms of Action

There is no available data on the antibacterial activity of this compound.

Information regarding the antifungal activity of this compound is not present in the current body of scientific literature.

Specific studies on the antileishmanial activity of this compound have not been reported.

Anticancer and Antiproliferative Investigations of Analogues

There is a lack of research into the anticancer and antiproliferative effects of this compound and its direct analogues. While the benzothiophene scaffold is a component of some anticancer agents, this general association does not provide specific information about the activity of the compound .

Future Directions and Research Opportunities in 1 3 Hydroxy 1 Benzothiophen 2 Yl Ethanone Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for synthesizing the 1-(3-hydroxy-1-benzothiophen-2-yl)ethanone core is a primary focus of future research. Traditional synthetic routes often suffer from limitations such as harsh reaction conditions, the use of toxic reagents, and low atom economy. Modern research is shifting towards greener and more sustainable alternatives.

Key areas of exploration include:

Catalyst-Free and Metal-Free Reactions: Iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions represent an economical and green approach to benzothiophene (B83047) derivatives. organic-chemistry.org Similarly, electrochemical methods are emerging for creating C-3 sulfonated benzothiophenes without the need for oxidants or catalysts. organic-chemistry.org

One-Pot Reactions: One-pot multi-component reactions, such as the domino protocol involving thiophenone, malononitrile, and aromatic aldehydes, offer an efficient route to highly functionalized benzothiophenes by forming multiple C-C bonds in a single operation. malayajournal.org Iodine-mediated one-pot cyclization-alkylation strategies also provide excellent yields under mild conditions. morressier.com

Transition-Metal Catalysis: Palladium and copper-catalyzed reactions, including Sonogashira and Stille coupling, remain crucial for constructing complex benzothiophene derivatives. ias.ac.inresearchgate.net Gold-catalyzed carbothiolation is another atom-economic method for synthesizing 2,3-disubstituted benzothiophenes. rsc.org

Photocatalysis: The use of visible light, exemplified by eosin (B541160) Y as a photoredox catalyst, enables radical annulation processes to form substituted benzothiophenes under green conditions. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Strategies for Benzothiophene Derivatives
Synthetic StrategyKey FeaturesAdvantagesReference Example
Iodine-Catalyzed CascadeMetal-free, solvent-freeEconomical, environmentally friendlyReaction of thiophenols with alkynes organic-chemistry.org
Electrochemical SynthesisOxidant- and catalyst-freeGreen, scalableSynthesis of C-3-sulfonated benzothiophenes organic-chemistry.org
One-Pot Domino ReactionsMulti-component, multiple bond formationHigh efficiency, reduced wasteThiophenone, malononitrile, and aldehydes malayajournal.org
PhotocatalysisUses visible light, green light irradiationMild conditions, regioselectiveEosin Y initiated photoredox catalysis organic-chemistry.org

Development of Advanced Spectroscopic and Analytical Techniques for Characterization

Precise structural elucidation is fundamental to understanding the function of this compound derivatives. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are routine, future research will benefit from the application of more sophisticated methods. ias.ac.in

Advanced techniques offering deeper insights include:

High-Resolution Mass Spectrometry (HRMS): Essential for unambiguous molecular formula determination of novel derivatives. ias.ac.in

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for confirming the complex structures of highly substituted benzothiophenes. malayajournal.org Solid-state 2D NMR can also be employed to resolve overlapping aromatic signals in thiophene-based materials. nih.gov

Single-Crystal X-ray Diffraction: Provides definitive proof of molecular structure and stereochemistry, which is crucial for understanding intermolecular interactions and guiding drug design. malayajournal.org

Computational NMR Studies: The correlation of experimentally observed ¹H and ¹³C NMR chemical shifts with values calculated via quantum mechanics can provide a deeper understanding of the electronic structure and conformation of complex benzothiophene systems, such as heterohelicenes. mdpi.com

Integrated Computational-Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental work is a powerful tool for accelerating research. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict molecular geometries, spectroscopic properties (IR, NMR, UV-Vis), and electronic characteristics (HOMO-LUMO energies), offering insights that guide experimental design. nih.govresearchgate.netresearchgate.net

Future integrated approaches will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can correlate specific molecular features with biological activity. This approach has been used to identify key descriptors for the antibacterial activity of benzothiophene derivatives against multidrug-resistant Staphylococcus aureus. researchgate.net

Molecular Docking: This computational technique predicts the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net It is instrumental in rational drug design, helping to identify critical interactions and guide the synthesis of more potent and selective inhibitors. researchgate.netnih.govajms.iq

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a ligand interacts with its target protein over time, offering a more realistic model of the binding process. ajms.iq

ADME Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Design and Synthesis of Highly Targeted Biological Probes

Derivatives of this compound can be functionalized to create sophisticated biological probes for research and diagnostic applications. The inherent fluorescent properties of the benzothiophene core make it an attractive scaffold for this purpose. openreadings.euresearchgate.net

Opportunities in this area include:

Fluorescent Probes: By incorporating specific reactive moieties, the benzothiophene scaffold can be engineered into "turn-on" fluorescent probes that are highly selective for specific analytes or cellular environments. For example, benzothiophene-based probes have been designed for the dual detection of cellular polarity and cyanide ions. nih.govbohrium.com Similarly, benzothiazole (B30560) derivatives have been developed into probes for imaging biothiols in living cells. mdpi.com

Biological Imaging: The development of benzothiophene derivatives as probes for biological imaging is an emerging area with significant potential. numberanalytics.com This could include ligands for imaging β-amyloid plaques in the context of Alzheimer's disease. nih.gov

Investigation of Emerging Biological Activities and Therapeutic Potential

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs like the osteoporosis treatment Raloxifene and the asthma medication Zileuton. openreadings.eumalayajournal.org Derivatives have shown a vast range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant activities. morressier.comrsc.orgijpsjournal.com

Future research will aim to uncover new therapeutic applications for this compound analogs:

Anticancer Agents: Benzothiophene derivatives have demonstrated potential as anticancer agents by inhibiting tubulin polymerization and cell proliferation. openreadings.eursc.org Further investigation into their mechanisms of action against various cancer cell lines is warranted. ajms.iq

Antimicrobial Agents: With the rise of antimicrobial resistance, there is an urgent need for new antibiotics. Benzothiophene acylhydrazones have shown promise as antimicrobial agents against multidrug-resistant Staphylococcus aureus. mdpi.com Other derivatives have exhibited potent antibacterial and antifungal properties. ias.ac.inresearchgate.net

Enzyme Inhibitors: The scaffold is a versatile base for designing enzyme inhibitors. Novel benzothiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of cholinesterases, which is relevant for Alzheimer's disease treatment. nih.gov

Antioxidant Activity: Certain tetrahydrobenzo[b]thiophene derivatives have demonstrated significant antioxidant capacity, suggesting their potential in treating conditions related to oxidative stress. researchgate.netnih.gov

Table 2: Investigated Biological Activities of Benzothiophene Derivatives
Biological ActivityTherapeutic Target/ApplicationReference
AnticancerTubulin polymerization inhibition, Estrogen-related receptor-gamma (ERRγ) openreadings.eursc.orgajms.iq
AntimicrobialMultidrug-resistant bacteria (e.g., S. aureus), Fungi ias.ac.inmdpi.com
Anti-inflammatoryGeneral inflammation pathways morressier.comresearchgate.net
Cholinesterase InhibitionAlzheimer's Disease nih.gov
AntioxidantOxidative stress-related diseases researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for 1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves alkylation or condensation reactions. For example:

  • Alkylation : Using brominated ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with nucleophilic agents under reflux conditions in polar solvents like ethanol. Reaction progress is monitored via TLC, and yields are optimized by controlling stoichiometry and temperature .
  • Claisen-Schmidt Condensation : Ethanol and thionyl chloride are employed as catalysts for ketone-aldehyde condensations, with purification via recrystallization (e.g., methanol) .
    Key parameters : Solvent polarity, reaction time (4–6 hours), and post-synthetic characterization (NMR, MS) to confirm product integrity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

A multi-technique approach is used:

  • NMR Spectroscopy : 1H^1H NMR (e.g., DMSO-d6d_6) identifies substituents on the benzothiophene ring, such as hydroxy groups (δ 7.32 ppm for -NH2_2 in analogous structures) .
  • Mass Spectrometry (MS) : EI-MS confirms molecular ion peaks (e.g., m/z 282 [M+1] in related ethanones) .
  • X-ray Diffraction : Single-crystal X-ray analysis (using Bruker SMART APEX/SAINT software) resolves bond lengths and angles, critical for validating tautomeric forms .

Q. What are the key safety considerations for handling this compound in laboratory settings?

While specific GHS data are limited for this compound, analogous ethanones require:

  • Ventilation : Use fume hoods to avoid inhalation (H333 hazard statement) .
  • Waste Management : Segregate hazardous waste for professional disposal to prevent environmental contamination .
  • Storage : Protect from light and moisture to maintain stability .

Advanced Research Questions

Q. How are crystallographic data discrepancies resolved during structure refinement?

Discrepancies (e.g., thermal parameters, occupancy issues) are addressed using:

  • SHELX Suite : SHELXL refines small-molecule structures against high-resolution data. Robustness in handling twinned crystals or high thermal motion makes it ideal for benzothiophene derivatives .
  • ORTEP-3/WinGX : Graphical interfaces validate molecular geometry and hydrogen-bonding networks, reducing model bias .
    Example : A study on a chromen-3-yl ethanone derivative used SHELX to achieve R-factor convergence below 0.05 .

Q. How can conflicting spectral data (e.g., NMR vs. IR) be reconciled for this compound?

Methodological cross-validation is critical:

  • IR Spectroscopy : Identify hydroxy stretches (~3200 cm1^{-1}) and ketone C=O (~1680 cm1^{-1}). Discrepancies may arise from solvent effects or tautomerism .
  • Comparative Analysis : Cross-reference with X-ray data (e.g., bond lengths: C=O ~1.22 Å) to validate dominant tautomeric forms .
    Case Study : In a thiadiazole-ethanone analog, NMR (δ 4.75 ppm for CH2_2) aligned with X-ray-derived torsion angles, resolving initial IR ambiguities .

Q. What strategies are employed to study the compound's potential biological activity?

  • In Silico Screening : Molecular docking against targets (e.g., antimicrobial enzymes) using the compound’s crystallographic coordinates .
  • In Vitro Assays : Test antioxidant activity via DPPH radical scavenging or antimicrobial efficacy against model organisms (e.g., E. coli). Dose-response curves are normalized to controls .
    Challenge : Solubility in biological buffers may require derivatization (e.g., glycosylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.